![molecular formula C20H20ClN3O3 B10876982 (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions include various substituted pyrazolones and quinone derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the chloro and methoxy groups enhances its ability to interact with biological targets, potentially leading to new therapeutic agents .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its stable structure and vibrant color properties make it suitable for various applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial in its potential therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[N-(4-chloro-2,5-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(22-16-11-17(26-3)15(21)10-18(16)27-4)19-13(2)23-24(20(19)25)14-8-6-5-7-9-14/h5-11,23H,1-4H3 |
InChI Key |
DVYKVOZRUZAFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=C(C=C3OC)Cl)OC)C |
Origin of Product |
United States |
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